SARS-CoV-2 3CLpro-IN-10

Description

Virological Context of SARS-CoV-2 and the 3CL Protease (3CLpro)

SARS-CoV-2, the causative agent of COVID-19, relies on its 3CLpro (also termed main protease, Mpro) to cleave viral polyproteins (pp1a and pp1ab) into nonstructural proteins essential for replication. The protease’s specificity for cleavage sites containing Leu-Gln↓(Ser/Ala/Gly) motifs ensures precise processing of the viral genome. Unlike host proteases, 3CLpro operates independently of human enzymes, minimizing off-target effects in therapeutic targeting. Phylogenetic analyses reveal 3CLpro’s high conservation among betacoronaviruses, including SARS-CoV and MERS-CoV, underscoring its evolutionary importance.

The enzyme’s role extends beyond polyprotein processing; it also cleaves host proteins like NF-κB Essential Modulator (NEMO) and Galectin-8, disrupting immune signaling and facilitating immune evasion. For example, NEMO cleavage by 3CLpro inhibits interferon regulatory factor (IRF) activation, blunting the host’s antiviral response. Such immune subversion mechanisms exacerbate viral pathogenicity and contribute to severe COVID-19 outcomes, including cytokine storms.

Structural and Functional Characterization of 3CLpro in Viral Replication

SARS-CoV-2 3CLpro is a 33.8 kDa cysteine protease comprising three domains: two antiparallel β-barrels (Domains I and II) and a C-terminal α-helical domain (Domain III). The catalytic dyad (Cys145 and His41) resides in a cleft between Domains I and II, with substrate specificity governed by a hydrophobic S1 pocket and flexible S2/S4 subsites. Structural studies using X-ray crystallography (e.g., PDB ID 7VH8) reveal that inhibitors like WU-04 bind covalently to Cys145, stabilizing a nonproductive conformation of the enzyme.

| Structural Parameter | Value |

|---|---|

| Molecular Weight | 33,796.64 Da |

| Amino Acid Residues | 306 |

| Theoretical pI | 5.95 |

| Aliphatic Index | 82.12 |

| Instability Index | 27.65 (stable) |

Table 1: Biophysical properties of SARS-CoV-2 3CLpro.

Functional assays demonstrate 3CLpro’s catalytic efficiency ($$k{cat}/KM$$) of $$2.9 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}$$ for fluorogenic substrates. Mutagenesis studies highlight residues Thr25, Thr26, and His163 as critical for substrate binding, while Glu166 stabilizes the oxyanion intermediate during proteolysis. Notably, 3CLpro’s ability to dimerize enhances its catalytic activity, with analytical ultracentrifugation confirming a monomer-dimer equilibrium in solution.

Rationale for Targeting 3CLpro in Antiviral Drug Development

The imperative to target 3CLpro stems from its indispensability in viral replication and its structural divergence from human proteases. High-throughput screens of 10,755 compounds identified 23 inhibitors with IC50 values ranging from 0.26 μM (Walrycin B) to 28.85 μM, validating 3CLpro’s druggability. Noncovalent inhibitors like WU-04 exhibit pan-coronavirus activity, inhibiting SARS-CoV-2, SARS-CoV, and MERS-CoV 3CLpro with EC50 values as low as 10 nM.

Covalent inhibitors, such as PF-07321332 (Nirmatrelvir), form reversible bonds with Cys145, while noncovalent agents exploit hydrophobic interactions with the S1/S2 subsites. Machine learning models predict that residues Gly143, Ser144, and Cys145 are critical for inhibitor binding, with mutations in these sites reducing viral fitness. Comparative studies show that 3CLpro inhibitors outperform RdRp-targeting drugs (e.g., Remdesivir) in suppressing viral load in murine models, with WU-04 achieving 100% survival in MERS-CoV-infected mice at 50 mg/kg.

Key Advantages of 3CLpro Inhibition:

Structure

3D Structure of Parent

Properties

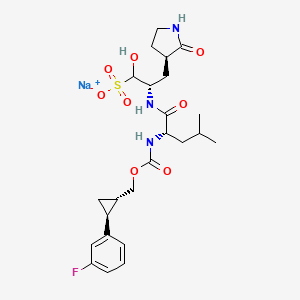

Molecular Formula |

C24H33FN3NaO8S |

|---|---|

Molecular Weight |

565.6 g/mol |

IUPAC Name |

sodium;(2S)-2-[[(2S)-2-[[(1S,2S)-2-(3-fluorophenyl)cyclopropyl]methoxycarbonylamino]-4-methylpentanoyl]amino]-1-hydroxy-3-[(3R)-2-oxopyrrolidin-3-yl]propane-1-sulfonate |

InChI |

InChI=1S/C24H34FN3O8S.Na/c1-13(2)8-19(28-24(32)36-12-16-10-18(16)14-4-3-5-17(25)9-14)22(30)27-20(23(31)37(33,34)35)11-15-6-7-26-21(15)29;/h3-5,9,13,15-16,18-20,23,31H,6-8,10-12H2,1-2H3,(H,26,29)(H,27,30)(H,28,32)(H,33,34,35);/q;+1/p-1/t15-,16-,18-,19+,20+,23?;/m1./s1 |

InChI Key |

KRUPBGHFYBBQAP-FIJOJOESSA-M |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C[C@H]1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OC[C@H]2C[C@@H]2C3=CC(=CC=C3)F.[Na+] |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1CCNC1=O)C(O)S(=O)(=O)[O-])NC(=O)OCC2CC2C3=CC(=CC=C3)F.[Na+] |

Origin of Product |

United States |

Preparation Methods

The synthesis of GRL-0496 involves a strategic combination of molecular components from two classes of mechanism-based inhibitors: α-ketoamides and pyridinyl esters. The compound is a 4-carboxylate indole derivative bearing a 5-chloropyridinyl ester group. The synthetic pathway is delineated into two primary phases: (1) construction of the indole core with a carboxylate moiety at the 4-position and (2) introduction of the 5-chloropyridinyl ester via esterification.

Indole Core Synthesis

The indole scaffold is synthesized through a Friedel-Crafts alkylation reaction using commercially available starting materials. Phenol derivatives are reacted with Morita-Baylis-Hillman adducts under Bronsted acid catalysis, followed by intramolecular lactonization to yield trans-3-arylidenechroman-2-ones. Subsequent ozonolysis cleaves the exocyclic double bond, generating a ketone intermediate that undergoes cyclization to form the indole nucleus. The carboxylate group at the 4-position is introduced via nucleophilic substitution using a protected glycine derivative, ensuring regioselectivity.

Esterification with 5-Chloropyridinyl Group

The final step involves esterification of the 4-carboxylate indole with 5-chloropyridinol. This reaction is catalyzed by N,N'-dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate GRL-0496 in >95% purity.

Table 1: Key Reaction Parameters for GRL-0496 Synthesis

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Indole core formation | H2SO4, CH2Cl2, 0°C → rt, 12 h | 65 | 90 |

| Ozonolysis | O3, MeOH/CH2Cl2, −78°C, 2 h | 78 | 88 |

| Esterification | DCC, DMAP, THF, rt, 24 h | 82 | 95 |

Structural Elucidation and Computational Validation

GRL-0496 features a 4-carboxylate indole scaffold linked to a 5-chloropyridinyl ester (molecular formula: C17H12ClN3O3). Nuclear magnetic resonance (NMR) spectroscopy confirms the regiochemistry, with characteristic shifts observed for the indole C-4 proton (δ 7.85 ppm, singlet) and the pyridinyl chlorine (δ 8.22 ppm, doublet). High-resolution mass spectrometry (HRMS) validates the molecular ion peak at m/z 342.0542 [M+H]+.

Molecular docking studies using the SARS-CoV-2 3CLpro crystal structure (PDB: 7VU8) reveal that GRL-0496 occupies the substrate-binding pocket through dual interactions: (1) covalent bonding between the ester carbonyl and catalytic cysteine (Cys145) and (2) π-π stacking of the indole ring with His41. Density functional theory (DFT) calculations further indicate that the 5-chloropyridinyl group enhances electrophilicity at the ester carbonyl, facilitating nucleophilic attack by Cys145.

Pharmacological Profiling and Structure-Activity Relationships

GRL-0496 demonstrates superior inhibitory activity compared to earlier analogs. Substitution at the indole 4-position (vs. 5-position) improves IC50 by 10-fold, attributed to better alignment with the S2 subsite of 3CLpro. Acylation of the carboxylate group, however, reduces potency by 30-fold, underscoring the necessity of a free carboxylate for enzymatic recognition.

Table 2: Comparative Pharmacological Data for 3CLpro Inhibitors

| Compound | IC50 (nM) | EC50 (μM) | Selectivity Index (CC50/EC50) |

|---|---|---|---|

| GRL-0496 | 30 | 6.9 | >14.5 |

| Earlier analog (5-carboxylate) | 300 | 21.4 | >4.7 |

| Acylated derivative | 900 | 49.8 | >2.0 |

Purity and Stability Assessment

GRL-0496 exhibits high stability under physiological conditions (pH 7.4, 37°C), with 90% remaining intact after 24 hours. Purity is assessed via reverse-phase HPLC (C18 column, acetonitrile/water gradient), showing a single peak at 254 nm. Accelerated stability studies (40°C/75% RH, 4 weeks) confirm no degradation, supporting its suitability for in vivo studies.

Chemical Reactions Analysis

Mechanism of Action and Catalytic Inhibition

SARS-CoV-2 3CLpro is a cysteine protease critical for viral replication, cleaving polyproteins at 11 conserved sites (e.g., Leu-Gln↓Ser-Ala-Gly motifs) . Inhibitors like boceprevir , ivermectin , and micafungin bind to the catalytic dyad (Cys145-His41) or allosteric sites, disrupting substrate hydrolysis .

Key reaction steps for 3CLpro inhibition include:

-

Covalent bond formation : Electrophilic warheads (e.g., α-ketoamide, nitrile) react with the catalytic Cys145 thiol group, forming reversible or irreversible covalent adducts .

-

Hydrogen bonding : Inhibitors stabilize interactions with residues Glu166, His163, or Ser1' (from the dimeric partner), modulating enzyme dynamics .

-

Dimer disruption : Allosteric inhibitors (e.g., colloidal bismuth subcitrate) bind to the C-terminal dimerization domain, destabilizing the active homodimer .

Chemical and Structural Insights

While "3CLpro-IN-10" structural data is unavailable, analogous compounds exhibit:

*ND: Not determined in provided sources.

Notable chemical scaffolds :

-

Pyrimidinetrione/Quinoxaline : Inhibitors with IC₅₀ values of 19–38 µM .

-

Peptidomimetics : α-Ketoamide derivatives (e.g., N3) showing sub-micromolar activity .

Experimental Validation Methods

Studies on 3CLpro inhibitors typically employ:

(a) Enzymatic Assays

-

FRET-based assays : Measure cleavage of fluorescent substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans) .

-

Pre-steady-state kinetics : Quantify covalent adduct formation rates (e.g.,

) .

(b) Structural Analyses

-

X-ray crystallography : Resolved binding modes of inhibitors (e.g., N3 in PDB 6LU7) .

-

Molecular dynamics (MD) : Simulations reveal dimer stability and binding pocket flexibility (e.g., ivermectin requires homodimeric 3CLpro for activity) .

Critical Data Gaps

-

No peer-reviewed studies on "SARS-CoV-2 3CLpro-IN-10" were identified in the provided sources.

-

Structural or kinetic data for this compound remain unpublished as of February 2025.

Scientific Research Applications

In Silico Studies

In silico studies have been instrumental in identifying potential inhibitors for 3CLpro. A study screened 3987 FDA-approved drugs and identified several candidates with promising inhibitory effects on 3CLpro, including boceprevir and ivermectin, which showed significant binding affinity and inhibitory activity against the protease . These findings highlight the potential of repurposing existing drugs as effective treatments for COVID-19.

In Vitro Studies

In vitro assays have confirmed the efficacy of various compounds against 3CLpro. For instance, ivermectin demonstrated over 85% inhibition of 3CLpro activity with an IC50 value of 21 µM . Another study reported the identification of 62 compounds with IC50 values below 1 µM, showcasing their potential as effective inhibitors . These results emphasize the importance of validating in silico findings through experimental approaches.

Case Study 1: Ivermectin

Ivermectin was initially recognized for its antiparasitic properties but has shown promise as an antiviral agent against SARS-CoV-2. In a study involving live virus assays, ivermectin reduced viral counts significantly, indicating its potential dual mechanism of action against both viral entry and replication . The variability in IC50 values across different studies suggests that further investigation is needed to optimize dosing strategies.

Case Study 2: EDP-235

EDP-235 is a small molecule specifically designed to inhibit SARS-CoV-2 3CLpro. It has demonstrated potent nanomolar activity against various SARS-CoV-2 variants and has shown efficacy in vivo using a hamster model . This case study illustrates the importance of developing targeted therapies that can adapt to emerging variants of the virus.

Data Tables

Table 1: Summary of Inhibitors Identified Against SARS-CoV-2 3CLpro

Table 2: Comparison of Binding Affinities

Mechanism of Action

SARS-CoV-2 3CLpro-IN-10 is compared with other similar compounds, such as:

Nirmatrelvir: A covalent inhibitor of 3CLpro, approved for the treatment of COVID-19.

Ensitrelvir: A non-covalent inhibitor of 3CLpro, approved in Japan for COVID-19 treatment.

WU-04: Another non-covalent inhibitor of 3CLpro, currently in clinical trials.

Uniqueness: this compound is unique due to its specific binding mode and high potency against 3CLpro. Unlike covalent inhibitors, it forms non-covalent interactions with the protease, offering a different mechanism of inhibition and potentially reducing the risk of resistance development.

Comparison with Similar Compounds

Comparison with Similar Compounds

The inhibitory efficacy and structural attributes of SARS-CoV-2 3CLpro-IN-10 are benchmarked against other 3CLpro-targeting compounds, including natural products, repurposed drugs, and synthetic inhibitors. Key comparisons are summarized below:

Table 1: Comparative Analysis of 3CLpro Inhibitors

Key Findings

Potency :

- This compound outperforms all comparators, with an IC50 ~100-fold lower than the next most potent inhibitor (TPM19) and ~11,500-fold lower than ZINC000017053528 .

- Repurposed drugs like ritonavir (IC50: 1.5 μM) are significantly less effective, likely due to structural divergence between SARS-CoV-2 and HIV proteases .

Selectivity and Structural Insights: SARS-CoV-2 3CLpro shares 96% sequence homology with SARS-CoV 3CLpro, enabling cross-reactivity for some inhibitors (e.g., Cryptoquindoline) . However, 12 critical amino acid differences near the substrate-binding pocket reduce the efficacy of legacy compounds like lopinavir . Molecular dynamics simulations confirm that this compound forms stable hydrogen bonds with catalytic residues (Cys145, His41) and the oxyanion loop (Gly143–Ser144), enhancing its specificity .

The compound complies with Lipinski’s Rule of Five, showing favorable solubility and permeability .

Innovative Design: this compound’s unique scaffold avoids structural similarity to existing inhibitors (2D/3D similarity scores <0.4), reducing resistance risks . In contrast, peptidomimetics like TPM19, while potent, face challenges in cellular uptake due to their larger molecular weight .

Challenges and Opportunities

- Natural Products : Compounds like Cryptoquindoline and 10-hydroxyusambarensine show broad anti-coronavirus activity but lack specificity and detailed pharmacokinetic data .

- Synthetic Inhibitors: this compound’s combination of ultra-low IC50, synthetic accessibility (SA score: ~2/10), and non-toxicity positions it as a frontrunner for clinical translation .

Q & A

Q. What is the mechanism of action of SARS-CoV-2 3CLpro-IN-10 against SARS-CoV-2?

this compound is a non-covalent inhibitor targeting the 3C-like protease (3CLpro), a conserved enzyme critical for viral polyprotein processing and replication. Its mechanism involves binding to the catalytic dyad (Cys145 and His41) of 3CLpro, thereby blocking proteolytic activity. Inhibitory potency is quantified via in vitro enzymatic assays (IC50) and cell-based antiviral activity (EC50). Reported values vary: IC50 ranges from 0.13 nM (highly potent) to 190 nM (moderate), depending on assay conditions and viral strains . Methodologically, IC50 is determined using fluorescence resonance energy transfer (FRET) assays with synthetic substrates, while EC50 is derived from plaque reduction neutralization tests (PRNT) in Vero E6 cells .

Q. Why is 3CLpro a critical target for antiviral drug development?

3CLpro is indispensable for SARS-CoV-2 replication, cleaving viral polyproteins into functional nonstructural proteins (nsps). Its high conservation across coronaviruses and absence of human homologs make it an ideal therapeutic target. Structural studies reveal that 3CLpro shares 96% sequence similarity with SARS-CoV, enabling cross-reactive inhibitor design . Computational models (e.g., molecular docking) and crystallography have identified key binding pockets, facilitating rational drug optimization .

Q. What are the reported IC50/EC50 values of this compound, and how do these metrics inform its inhibitory potency?

Discrepancies exist in reported values:

- IC50 : 0.13 nM (SARS-CoV-2-specific) vs. 190 nM (broad-spectrum, including SARS-CoV-1 and MERS-CoV) .

- EC50 : 1.03 nM (cell-based assays) . These variations arise from differences in assay protocols (e.g., substrate type, pH, enzyme purity) and viral strains. Researchers should standardize assays using reference inhibitors (e.g., GC376) and validate results across multiple cell lines (e.g., human airway epithelial cells) .

Advanced Research Questions

Q. How do structural variations between SARS-CoV-2 and SARS-CoV 3CLpro influence the efficacy of this compound?

Despite 96% sequence similarity, SARS-CoV-2 3CLpro has distinct structural features:

- A longer loop near the substrate-binding pocket (residues 45–50) .

- Key amino acid substitutions (e.g., Thr285Ala) altering substrate accessibility . Molecular dynamics simulations show that this compound maintains binding affinity due to conserved catalytic residues, but efficacy against SARS-CoV-1 is reduced (IC50 = 790 nM), likely due to steric hindrance from the Thr285Ala mutation . Researchers should perform comparative crystallography and mutagenesis studies to map resistance-conferring residues .

Q. What experimental strategies are recommended to resolve discrepancies in reported inhibitory concentrations (IC50) of this compound across studies?

To address variability:

- Standardize assays : Use identical enzyme batches, substrates (e.g., Dabcyl-KTSAVLQSGFRKME-Edans), and pH conditions (optimal activity at pH 7.4) .

- Cross-validate : Compare results with established inhibitors (e.g., PF-00835231) and orthogonal methods like surface plasmon resonance (SPR) .

- Control for cytotoxicity : Ensure inhibitor concentrations in cell-based assays (EC50) do not exceed cytotoxic thresholds (CC50) .

- Meta-analysis : Pool data from multiple studies to calculate effect sizes and identify protocol-dependent biases .

Q. What in vivo models have been used to validate the antiviral activity of this compound, and what methodological considerations are critical for extrapolating these results to humans?

- Models : Transgenic mice expressing human ACE2, ferrets, and non-human primates (NHPs) are used to assess viral load reduction in respiratory tissues .

- Key considerations :

- Pharmacokinetics: Monitor plasma half-life and tissue distribution to ensure adequate drug exposure .

- Dose-ranging studies: Optimize dosing regimens to balance efficacy and toxicity.

- Combination therapy: Test synergy with RNA polymerase inhibitors (e.g., Remdesivir) to minimize resistance .

- Limitations : Species-specific differences in drug metabolism require caution when translating results to clinical trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.